molecular formula C19H16ClNO2 B5829818 5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide

Cat. No.: B5829818
M. Wt: 325.8 g/mol
InChI Key: PYLQYKNWULGDMI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an N-(4-ethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated aromatic compounds and suitable catalysts.

    Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with 4-ethylphenylamine under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

    Polymer Science: It can be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-phenylfuran-2-carboxamide
  • 5-(4-bromophenyl)-N-(4-ethylphenyl)furan-2-carboxamide
  • 5-(4-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide

Uniqueness

The unique combination of the 4-chlorophenyl and 4-ethylphenyl groups in 5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-13-3-9-16(10-4-13)21-19(22)18-12-11-17(23-18)14-5-7-15(20)8-6-14/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLQYKNWULGDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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